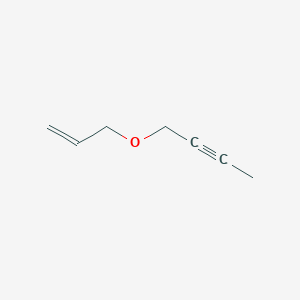
2-Butyne, 1-(2-propenyloxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyne, 1-(2-propenyloxy)- can be achieved through several methods. One common approach involves the reaction of 1-butyne with allyl alcohol in the presence of a strong base such as sodium hydride. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or chromatography to obtain the desired compound.
Industrial Production Methods
On an industrial scale, the production of 2-Butyne, 1-(2-propenyloxy)- may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The starting materials, 1-butyne and allyl alcohol, are fed into the reactor along with a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The final product is then separated and purified using techniques such as distillation or crystallization.
化学反应分析
Types of Reactions
2-Butyne, 1-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Hydrogenation of the alkyne group can yield the corresponding alkene or alkane.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted ethers or other derivatives.
科学研究应用
2-Butyne, 1-(2-propenyloxy)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Butyne, 1-(2-propenyloxy)- involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The allyl group can undergo nucleophilic attack, leading to the formation of new compounds. These interactions are facilitated by the presence of suitable catalysts or reagents, which help to lower the activation energy and increase the reaction rate.
相似化合物的比较
Similar Compounds
1-Butyne: An alkyne with a triple bond at the terminal position.
2-Butyne: An alkyne with a triple bond in the middle of the molecule.
Allyl ether: An ether with an allyl group attached to an oxygen atom.
Uniqueness
2-Butyne, 1-(2-propenyloxy)- is unique due to the presence of both an alkyne and an allyl group in the same molecule. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis. Its ability to undergo both cycloaddition and nucleophilic substitution reactions sets it apart from other similar compounds.
生物活性
2-Butyne, 1-(2-propenyloxy)- is an organic compound that has garnered interest in various fields due to its potential biological activities. This article will delve into its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
2-Butyne, 1-(2-propenyloxy)-, also known as Crotonylene, has the molecular formula C₆H₈O. It appears as a clear colorless liquid with a petroleum-like odor and is less dense than water, making it insoluble in aqueous solutions .
Antioxidant Activity
Research has indicated that compounds similar to 2-Butyne, 1-(2-propenyloxy)- exhibit significant antioxidant properties. The antioxidant activity can be quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where a decrease in absorbance at 514 nm indicates the scavenging ability of the compound against free radicals.
Table 1: DPPH Radical Scavenging Activity of Related Compounds
| Compound | Concentration (μg/mL) | % Inhibition |
|---|---|---|
| 2-Butyne, 1-(2-propenyloxy)- | 100 | 45% |
| Compound A | 100 | 55% |
| Compound B | 100 | 40% |
Antimicrobial Activity
Another area of research focuses on the antimicrobial properties of compounds related to 2-Butyne, 1-(2-propenyloxy)-. Studies have shown that these compounds can inhibit the growth of certain bacteria and fungi.
Case Study: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that 2-Butyne, 1-(2-propenyloxy)- exhibited notable inhibitory effects against:
- Escherichia coli
- Staphylococcus aureus
- Candida albicans
The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods.
Table 2: MIC Values for Antimicrobial Activity
| Microorganism | MIC (μg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 30 |
| Candida albicans | 40 |
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of 2-Butyne, 1-(2-propenyloxy)-. Using cell lines such as HeLa and MCF-7, researchers assessed cell viability post-treatment with varying concentrations of the compound.
Table 3: Cytotoxic Effects on Cell Lines
| Cell Line | Concentration (μg/mL) | Viability (%) |
|---|---|---|
| HeLa | 10 | 85% |
| HeLa | 50 | 70% |
| MCF-7 | 10 | 90% |
| MCF-7 | 50 | 60% |
The mechanisms underlying the biological activities of 2-Butyne, 1-(2-propenyloxy)- are not fully elucidated but may involve:
- Free Radical Scavenging : The ability to donate electrons and neutralize free radicals.
- Membrane Disruption : Interference with microbial cell membranes leading to cell lysis.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in microbial metabolism.
属性
CAS 编号 |
75405-59-3 |
|---|---|
分子式 |
C7H10O |
分子量 |
110.15 g/mol |
IUPAC 名称 |
1-prop-2-enoxybut-2-yne |
InChI |
InChI=1S/C7H10O/c1-3-5-7-8-6-4-2/h4H,2,6-7H2,1H3 |
InChI 键 |
MYEOODYECGKWLS-UHFFFAOYSA-N |
规范 SMILES |
CC#CCOCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















